molecular formula C7H9BrN2O B8736560 2-(5-Bromopyrazin-2-yl)propan-2-ol

2-(5-Bromopyrazin-2-yl)propan-2-ol

Cat. No.: B8736560
M. Wt: 217.06 g/mol
InChI Key: OZQZYDRKYQKDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyrazin-2-yl)propan-2-ol (CAS 1303967-23-8) is a brominated pyrazine derivative of high interest in medicinal chemistry and drug discovery research. It serves as a versatile and crucial synthetic building block for the preparation of more complex nitrogen-containing heterocycles. A primary research application of this compound is its use as a precursor in the synthesis of imidazo[1,2-a]pyrazine scaffolds . These scaffolds are investigated for their potential as antiproliferative agents, with studies exploring their ability to target mutant p53 in non-small cell lung cancer (NSCLC) cell lines . The bromine atom at the 5-position of the pyrazine ring makes it an excellent substrate for cross-coupling reactions, allowing researchers to introduce a variety of substituents and develop novel compounds for biological evaluation. With a molecular formula of C7H9BrN2O and a molecular weight of 217.07 g/mol, it is offered with a typical purity of 95% . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(5-bromopyrazin-2-yl)propan-2-ol

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3

InChI Key

OZQZYDRKYQKDKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(C=N1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Aromatic System Influence: Pyrazine (target compound) vs. Pyridine derivatives (e.g., 2-(5-Bromo-2-chloro-pyridin-3-yl)-propan-2-ol) exhibit higher molecular weights and altered solubility profiles due to nitrogen’s electronegativity .

Substituent Effects :

  • Bromine and chlorine substituents increase molecular weight and lipophilicity (e.g., XLogP3 = 2.9 for 2-(5-bromo-2-chlorophenyl)propan-2-ol ).
  • Methyl groups reduce steric hindrance, as seen in 2-(5-Bromo-2-methylphenyl)propan-2-ol, which is utilized in SGLT2 inhibitor synthesis .

Synthetic Pathways :

  • Lithiation with BuLi/THF/hexane at -78°C is effective for bromo-fluoro-phenyl analogs, yielding products in a 1:5 molar ratio .
  • Column chromatography is critical for separating analogs with multiple halogen substituents .

Pharmaceutical Relevance

  • SGLT2 Inhibitors : 2-(5-Bromo-2-methylphenyl)propan-2-ol serves as a key intermediate, with its crystal structure stabilized by O–H⋯O hydrogen bonds . The pyrazine analog may offer enhanced metabolic stability due to nitrogen’s electron-withdrawing effects.

Physicochemical Properties

  • Lipophilicity : Halogenated analogs (Br, Cl) exhibit higher XLogP3 values (2.9–3.0), favoring membrane permeability but reducing aqueous solubility .
  • Stability : Bromine-free phenyl analogs (e.g., 2-(2,3-difluorophenyl)propan-2-ol) demonstrate distinct reactivity in ether-based syntheses compared to brominated versions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
2-(5-Bromo-2-chlorophenyl)propan-2-ol 249.53 2.9 1 20.2
2-(5-Bromo-2-methylphenyl)propan-2-ol 229.11 2.5* 1 20.2
2-(5-Bromo-2-chloro-pyridin-3-yl)-propan-2-ol 250.52 3.0* 1 33.1

*Estimated based on structural analogs.

Preparation Methods

Reaction Mechanism and Steps

  • Starting Material Preparation :
    Methyl 5-bromopyrazine-2-carboxylate serves as the precursor. Bromination of pyrazine-2-carboxylic acid at position 5 is achieved using N\text{N}-bromosuccinimide (NBS) in acetonitrile. The carboxyl group is then esterified to form the methyl ester.

  • Grignard Reaction :
    The ester reacts with excess MeMgBr in tetrahydrofuran (THF) at 0–25°C. The Grignard reagent adds twice to the carbonyl carbon, forming the tertiary alcohol after acidic workup.

Example Protocol :

  • Methyl 5-bromopyrazine-2-carboxylate (1.0 equiv) in THF is treated with MeMgBr (3.0 equiv) at 0°C.

  • The mixture is stirred for 12 hours, quenched with HCl, and extracted with methyl tert-butyl ether (MTBE).

  • Yield: 85–90%.

Optimization Considerations

  • Temperature Control : Slow addition of MeMgBr at 0°C minimizes side reactions.

  • Solvent Choice : THF enhances reagent solubility and reaction efficiency.

  • Workup : Acidic quenching (pH 5–6) ensures complete protonation of the alkoxide intermediate.

Copper-Mediated Coupling Methods

Copper catalysts enable the coupling of bromopyrazines with propan-2-ol derivatives, offering an alternative to Grignard chemistry.

Ullmann-Type Coupling

Aryl bromides react with alkoxide nucleophiles in the presence of copper(I) iodide and a diamine ligand.

Example Protocol :

  • 5-Bromopyrazine (1.0 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv) in dimethylformamide (DMF) are heated with potassium tert-butoxide (2.0 equiv) at 110°C for 24 hours.

  • Yield: 50–60%.

Limitations

  • Nucleophile Strength : Secondary alcohols like propan-2-ol exhibit lower reactivity, necessitating elevated temperatures.

  • Side Products : Homocoupling of aryl bromides may occur without rigorous exclusion of oxygen.

Comparative Analysis of Synthesis Routes

Method Yield Conditions Advantages Disadvantages
Grignard Reaction85–90%THF, 0–25°C, MeMgBrHigh yield, scalableRequires ester precursor
Bromination-Alcohol70–75%NBS, CH₃CN, 25°CSelective brominationTwo-step process
Copper Coupling50–60%CuI, DMF, 110°CAvoids Grignard reagentsLow yield, long reaction time

Industrial-Scale Production and Optimization

Continuous Flow Reactors

  • Grignard Synthesis : Flow systems enhance heat dissipation and reduce reaction time, achieving >90% yield with 99% purity.

  • Catalyst Recycling : Copper residues from coupling reactions are recovered via ion-exchange resins, reducing costs.

Purification Techniques

  • Crystallization : The product is recrystallized from hexane/ethyl acetate (3:1) to ≥99.5% purity.

  • Chromatography : Silica gel chromatography (cyclohexane/EtOAc) resolves regioisomeric impurities .

Q & A

Basic: What are the common synthetic routes for 2-(5-Bromopyrazin-2-yl)propan-2-ol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves halogenation and alkylation steps. For example, bromination of pyrazine derivatives followed by reaction with acetone or similar ketones under basic conditions (e.g., NaH or KOH) yields the target compound. Key steps include:

  • Halogenation: Bromine or brominating agents (e.g., NBS) introduce the bromine substituent at the 5-position of pyrazine .
  • Alkylation: Reaction with propan-2-ol derivatives under controlled pH (8–10) and temperature (60–80°C) to minimize side products .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization Tips: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of pyrazine to alkylating agent) to enhance yields .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Identify the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and pyrazine ring protons (δ 8.2–8.8 ppm). ¹³C NMR confirms the quaternary carbon (C-OH) at ~70 ppm .
  • Mass Spectrometry (HRMS): Look for molecular ion peaks at m/z 229.99 (M+H⁺) and isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy: O-H stretch (~3400 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced: How do halogen substituents (Br vs. Cl/F) at the 5-position of pyrazine impact reactivity in cross-coupling reactions?

Answer:
Bromine’s higher polarizability and leaving-group ability enhance reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to Cl/F analogs. For example:

  • Suzuki Coupling: Br-substituted pyrazines show 20–30% higher yields than Cl analogs due to faster oxidative addition with Pd catalysts .
  • Electronic Effects: Bromine’s electron-withdrawing nature activates the pyrazine ring for nucleophilic substitution (SNAr), while fluorine’s electronegativity can deactivate certain positions .
    Contradictions: Some studies report lower yields for Br vs. I derivatives in Ullmann couplings; this may relate to steric hindrance or catalyst compatibility .

Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated pyrazine derivatives?

Answer:
Discrepancies often arise from structural analogs (e.g., 5-Bromo vs. 2-Bromo isomers) or assay conditions. Strategies include:

  • Structural Validation: Confirm regiochemistry via NOESY (nuclear Overhauser effect) or X-ray to rule out isomer contamination .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration <0.1%) .
  • SAR Analysis: Compare logP values (bromine increases hydrophobicity by ~0.5 units vs. Cl) to correlate bioavailability differences .

Experimental Design: What methodologies are recommended for studying the compound’s interaction with enzymatic targets?

Answer:

  • Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model binding to kinases (e.g., EGFR). Bromine’s van der Waals radius (~1.85 Å) may favor hydrophobic pockets .
  • Enzyme Inhibition Assays: Conduct kinetic assays (IC₅₀ determination) with ATP-concentration variation to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and entropy-driven interactions .

Advanced: How can computational chemistry predict the metabolic pathways of this compound?

Answer:

  • In Silico Tools: Use MetaCore or GLORYx to predict Phase I oxidation (CYP3A4-mediated) and Phase II glucuronidation .
  • Metabolite Identification: Simulate fragmentation patterns (Mass Frontier) and compare with experimental LC-MS/MS data .
  • Toxicity Risk: Bromine’s potential for forming reactive intermediates (e.g., quinone methides) can be assessed via Derek Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.